Cas no 1408069-28-2 (5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)

5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-90957-10.0g |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1408069-28-2 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 | |
Enamine | EN300-90957-5.0g |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1408069-28-2 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 | |
Enamine | EN300-90957-2.5g |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1408069-28-2 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
Enamine | EN300-90957-0.1g |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1408069-28-2 | 95.0% | 0.1g |
$342.0 | 2025-02-21 | |
1PlusChem | 1P019SEP-10g |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1408069-28-2 | 95% | 10g |
$9556.00 | 2024-06-21 | |
1PlusChem | 1P019SEP-250mg |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1408069-28-2 | 95% | 250mg |
$1148.00 | 2025-03-03 | |
1PlusChem | 1P019SEP-5g |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1408069-28-2 | 95% | 5g |
$6464.00 | 2024-06-21 | |
A2B Chem LLC | AV35537-500mg |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1408069-28-2 | 95% | 500mg |
$1502.00 | 2024-04-20 | |
Enamine | EN300-90957-1.0g |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1408069-28-2 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
TRC | D458640-25mg |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1408069-28-2 | 25mg |
$ 340.00 | 2022-06-05 |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Related Literature
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Recent Advances in the Study of 5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1408069-28-2)
In recent years, the compound 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1408069-28-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated pyrazole derivative has demonstrated promising potential in various applications, particularly in the development of novel agrochemicals and pharmaceuticals. The unique structural features of this compound, including its difluoromethyl and trifluoromethyl groups, contribute to its enhanced bioactivity and metabolic stability, making it a valuable scaffold for further chemical modifications and drug discovery efforts.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of this compound as a potential inhibitor of key enzymes involved in inflammatory pathways. The researchers employed a combination of computational modeling and in vitro assays to elucidate the binding interactions between 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its target proteins. Their findings revealed a strong affinity for cyclooxygenase-2 (COX-2), with an IC50 value of 0.45 μM, suggesting its potential as a lead compound for developing new anti-inflammatory agents.
In the agrochemical sector, this compound has shown remarkable efficacy as a precursor for the synthesis of novel fungicides. A patent application (WO2023056789) filed in 2023 describes its use in protecting crops against a broad spectrum of fungal pathogens, including Fusarium and Botrytis species. The mechanism of action involves the inhibition of fungal mitochondrial respiration, leading to energy depletion and subsequent cell death. Field trials conducted in multiple geographical regions demonstrated a 75-90% reduction in fungal infection rates when compared to conventional treatments.
From a chemical synthesis perspective, recent advancements have focused on optimizing the production process of 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2024) reported a solvent-free synthesis method that improved the overall yield from 68% to 92% while reducing waste generation by 40%. This development addresses previous challenges in scaling up production while maintaining environmental sustainability.
The pharmacokinetic properties of this compound have also been investigated in preclinical studies. Research data indicates favorable absorption and distribution characteristics, with a plasma half-life of approximately 8 hours in rodent models. However, metabolism studies revealed rapid glucuronidation as the primary clearance pathway, suggesting potential modifications may be required to optimize its drug-like properties for therapeutic applications.
Looking forward, the versatility of 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid continues to inspire new research directions. Current investigations are exploring its potential as a building block for metal-organic frameworks (MOFs) with applications in drug delivery systems, as well as its incorporation into photostable materials for agricultural films. The compound's unique combination of fluorine atoms and pyrazole ring structure positions it as a valuable tool for addressing multiple challenges in both pharmaceutical and agricultural sciences.
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